Boc-AEDI-OH

PNA Synthesis Solid-Phase Synthesis Disulfide Linker Stability

Boc-based PNA synthesis frequently fails due to premature disulfide cleavage with unhindered linkers, causing low yields. Boc-AEDI-OH (CAS 144700-78-7) solves this via α,α-dimethyl substitution that sterically shields the disulfide bond for enhanced on-resin stability. • Enables 16-mer PNA oligomer assembly without premature cleavage. • Yields C-terminal cysteamide upon reductive release-a ready handle for maleimide conjugation. • Supplied at ≥95% purity; cold-chain shipped to preserve linker integrity.

Molecular Formula C11H21NO4S2
Molecular Weight 295.41
CAS No. 144700-78-7
Cat. No. B2402554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-AEDI-OH
CAS144700-78-7
Molecular FormulaC11H21NO4S2
Molecular Weight295.41
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCSSC(C)(C)C(=O)O
InChIInChI=1S/C11H21NO4S2/c1-10(2,3)16-9(15)12-6-7-17-18-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14)
InChIKeyFUMPSJKFHVLVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-AEDI-OH (CAS 144700-78-7): Essential Procurement Specifications for a Specialized Disulfide Linker in Peptide and PNA Synthesis


Boc-AEDI-OH (CAS 144700-78-7) is a heterobifunctional linker featuring a Boc-protected amine and a carboxylic acid, separated by a self-immolative disulfide bond [1]. This architecture is critical for applications requiring controlled, traceless release of a payload under mild reducing conditions. The compound's defining feature is its α,α-dimethyl substitution adjacent to the disulfide, which imparts significant steric hindrance, a key determinant of its stability compared to unsubstituted disulfide analogs [1]. Its primary utility lies in solid-phase synthesis, particularly as a cleavable linker for peptide nucleic acid (PNA) oligomerization, where it enables the generation of a C-terminal cysteamide functionality upon release [2].

Boc-AEDI-OH vs. Generic Linkers: Why Simple Substitution Leads to Synthesis Failure or Compromised PNA Quality


A generic substitution of Boc-AEDI-OH with other cleavable linkers or Boc-protected building blocks is not feasible due to its unique combination of functional groups and its specific role in a validated synthetic pathway. While other compounds, such as simple PEG-based Boc-acids (e.g., t-Boc-N-amido-PEG1-CH2CO2H) or even the Fmoc-protected analog (Fmoc-AEDI-OH), may appear similar in structure or function, they serve distinct purposes in orthogonal synthetic schemes. For instance, the Fmoc group is labile to the basic conditions often used in Boc-chemistry cycles, making it incompatible with Boc-based PNA synthesis [1]. Furthermore, the disulfide bond in Boc-AEDI-OH is not a simple bioreducible linkage; its α,α-dimethyl substitution is essential for its enhanced chemical stability on the solid support during iterative coupling cycles, a property not shared by unhindered disulfide handles [2]. Replacing it with an inappropriate analog can lead to premature cleavage, low yields, and failed oligomerization, which directly impacts the success of PNA-based research and development projects.

Quantitative Evidence for Boc-AEDI-OH: Validated Performance Data vs. Comparators


Superior Solid-Phase Stability of Boc-AEDI-OH Enables Successful PNA Oligomer Assembly to 16-mer

The AEDI linker demonstrates essential chemical stability under solid-phase peptide synthesis (SPPS) conditions, a key differentiator from other disulfide handles. In a comparative study, the AEDI handle (aminoethyldithio-2-isobutyric acid) was the only one of three disulfide handles tested that proved stable enough to successfully complete automated Fmoc peptide synthesis. This stability is attributed to the steric hindrance provided by the gem-dimethyl group adjacent to the disulfide bond [1]. This stability directly translates to successful PNA assembly, with a published protocol using an AEDI-grafted resin demonstrating the synthesis of PNA oligomers of up to 16 residues in length [2].

PNA Synthesis Solid-Phase Synthesis Disulfide Linker Stability

Boc-AEDI-OH Provides Orthogonal Protection vs. Fmoc-AEDI-OH, Defining Its Essential Role in Boc-Based PNA Synthesis

The Boc and Fmoc protecting groups are the two primary strategies in peptide and PNA synthesis. They are orthogonal, meaning they are removed under completely different conditions: Boc with acid (e.g., TFA) and Fmoc with base (e.g., piperidine) [1]. Therefore, Boc-AEDI-OH is the required building block for the established Boc-chemistry protocol for PNA synthesis, which is a distinct and widely used methodology [2]. Using Fmoc-AEDI-OH in a Boc-chemistry protocol would lead to immediate and unwanted deprotection of the linker's amine during the base-mediated steps, causing side reactions and a breakdown in the synthetic sequence.

PNA Synthesis Protecting Group Strategy Orthogonal Chemistry

Boc-AEDI-OH Offers a Defined, Mild Cleavage Profile for Generating Functional PNA Conjugates

A key differentiator for Boc-AEDI-OH as a linker is its specific cleavage outcome. Upon reduction of the disulfide bond, it yields a PNA oligomer with a C-terminal cysteamide residue. This is a valuable functional handle for subsequent site-specific bioconjugation reactions [1]. This contrasts with other cleavable linkers, such as the acid-labile Rink amide linker, which would yield a C-terminal amide. The generation of a free thiol via the cysteamide residue enables direct, chemoselective conjugation to maleimide-activated payloads (e.g., fluorophores, biotin, proteins) without requiring additional modification steps.

Bioconjugation Linker Cleavage Cysteamide Functionalization

High Purity Specifications from Authoritative Vendors Ensure Reproducibility in Sensitive Synthetic Workflows

For critical applications like PNA oligomer synthesis, the purity of the building block is paramount. Authoritative vendor specifications for Boc-AEDI-OH provide a benchmark for procurement. For example, Watanabe Chemical Industries, a major manufacturer, specifies a purity of ≥98% as determined by HPLC [1]. Another supplier, AxisPharm, lists a purity of ≥95% . While not a direct comparison of biological activity, these vendor specifications are quantitative metrics that a procurement scientist can use to ensure the compound meets the minimum quality threshold required for reproducible, high-yield syntheses, differentiating it from lower-purity, non-validated sources.

Quality Control Procurement Reproducibility

Validated Applications for Boc-AEDI-OH Based on Differentiating Evidence


Synthesis of Functional Peptide Nucleic Acid (PNA) Oligomers Requiring a C-Terminal Cysteamide Handle

This is the primary and most validated use case for Boc-AEDI-OH. As demonstrated in peer-reviewed literature, it serves as an essential disulfide linker for the solid-phase synthesis of PNA oligomers using Boc-chemistry [1]. The AEDI linker's unique stability during synthesis, conferred by its gem-dimethyl group, enables the successful assembly of long oligomers (up to 16-mer) [1]. Critically, the final cleavage step yields a PNA molecule bearing a C-terminal cysteamide residue [1]. This free thiol is a ready-made handle for site-specific conjugation to maleimide-functionalized reporter molecules (like fluorophores for FISH assays) or targeting moieties, making it invaluable for creating advanced PNA probes for diagnostics and molecular biology research.

Incompatible Application: Fmoc-Based Peptide or PNA Synthesis Workflows

Based on the evidence, Boc-AEDI-OH is specifically suited for acid-labile protection schemes. It is fundamentally incompatible with Fmoc-based synthesis workflows. The Fmoc strategy relies on repeated base treatments to remove the temporary protecting group [2]. The Boc group on Boc-AEDI-OH is stable to base but would be prematurely and non-orthogonally removed under the acidic conditions used for final cleavage and global deprotection in Fmoc synthesis. Researchers using Fmoc chemistry should instead procure the appropriate orthogonal linker, such as Fmoc-AEDI-OH.

Research Requiring a Stable, Pre-Validated Cleavable Linker for Non-PNA Applications

While the primary evidence is for PNA synthesis, the fundamental property of Boc-AEDI-OH—a disulfide linker with enhanced stability due to α,α-dimethyl substitution—has been established in peptide chemistry [3]. This suggests it may be a valuable tool in any research scenario requiring a cleavable linker that must survive multiple synthetic manipulations before being released under mild reducing conditions. Potential exploratory applications could include the synthesis of peptide-drug conjugates or other complex biomolecules where premature linker cleavage is a significant risk. Researchers in these fields may find Boc-AEDI-OH to be a superior, more stable alternative to unhindered disulfide linkers, though its use would require internal validation.

Technical Documentation Hub

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